molecular formula C12H14N2O2S B2688783 N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide CAS No. 1903435-95-9

N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2688783
CAS No.: 1903435-95-9
M. Wt: 250.32
InChI Key: ICZUPYSUPFFHJK-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide is a novel synthetic compound designed for advanced pharmacological research, particularly in oncology. This hybrid molecule incorporates two privileged heterocyclic scaffolds: an isoxazole and a thiophene, which are frequently employed in medicinal chemistry to generate bioactive molecules . Isoxazole derivatives are a recognized class of heterocyclic compounds with a wide spectrum of reported biological activities, including significant potential as anticancer agents . These compounds often function by targeting key cellular pathways, such as inhibiting specific protein kinases or bromodomain-containing proteins like BRD4, which plays a critical role in the regulation of gene transcription and is a validated target in cancers such as acute myeloid leukemia (AML) . The structural motifs present in this acetamide derivative suggest it may act through a similar mechanism, potentially mimicking acetyl-lysine to disrupt protein-protein interactions in epigenetic regulation . The isoxazole ring is a common feature in many reported kinase inhibitors and has been investigated for its role in inducing cell cycle arrest and apoptosis in cancer cell lines . The specific molecular architecture of this compound makes it a valuable chemical probe for researchers exploring new therapeutic targets in oncology, kinase biology, and signal transduction. This product is intended for non-clinical, non-diagnostic applications and is strictly for laboratory research use. It is not intended for human or veterinary diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c15-12(6-10-3-5-17-9-10)13-4-1-2-11-7-14-16-8-11/h3,5,7-9H,1-2,4,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZUPYSUPFFHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Formation of Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiophene Ring: Thiophene rings can be synthesized via various methods, including the Paal-Knorr synthesis.

    Coupling Reactions: The isoxazole and thiophene rings are then coupled through a propyl chain using reagents such as alkyl halides and bases.

    Amidation: The final step involves the formation of the acetamide group, typically through the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.

    Substitution: Both the isoxazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds containing isoxazole and thiophene moieties exhibit significant antiviral activity. For instance, derivatives of isoxazole have been shown to inhibit various viruses effectively, including the tobacco mosaic virus and human immunodeficiency virus (HIV). In particular, the compound N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide may share similar mechanisms of action due to its structural components, which can enhance antiviral efficacy through specific interactions with viral proteins or host cell receptors .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies on related thiophene derivatives have shown promising results in inhibiting bacterial growth and fungal infections. The incorporation of the isoxazole group may enhance the overall antimicrobial effectiveness by modifying the interaction with microbial cell membranes or metabolic pathways .

Cancer Treatment

Isoxazole-containing compounds have been investigated for their potential as anticancer agents. The ability to modulate cellular pathways involved in cancer progression makes this compound a candidate for further exploration in oncology. Research indicates that similar compounds can inhibit tumor growth by targeting specific enzymes or receptors involved in cell proliferation .

Neurological Disorders

Given the role of isoxazole derivatives in modulating neurotransmitter systems, there is potential for this compound to be explored in the treatment of neurological disorders such as depression or anxiety. It may act by influencing neurochemical pathways, potentially providing a new avenue for therapeutic intervention .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to either the isoxazole or thiophene components can significantly alter its biological activity:

ModificationEffect on Activity
Substituting different groups on the isoxazole ringAlters binding affinity to target proteins
Changing the thiophene substituentsAffects solubility and bioavailability
Varying the length of the propyl chainModifies pharmacokinetics

This table summarizes how specific structural changes can impact the compound's efficacy and safety profile.

Synthesis and Evaluation

A study reported the synthesis of various isoxazole derivatives, including this compound, followed by biological evaluation against several pathogens. The synthesized compounds were tested for their inhibitory effects on bacterial and viral strains, showing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional and Structural Analogues

A comparative analysis of N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide with other acetamide-based compounds reveals key differences in pharmacodynamic and pharmacokinetic profiles:

Compound Key Structural Features Reported Bioactivity EC₅₀/IC₅₀ Reference
This compound Isoxazole-propyl linker, thiophene-acetamide core Limited experimental data; inferred potential for enzyme inhibition (e.g., kinases) N/A
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Dimethylamino-propyl linker, fluorophenyl-indazol substitution Inhibits Trypanosoma brucei TRYS enzyme; antiparasitic activity 6.9 ± 0.2 µM (growth)
2-{(3Z)-3-[3-(3-Ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methoxyphenyl)acetamide Thiazolidinone-thioxo group, methoxyphenyl substitution Anticancer activity (targets tubulin polymerization) Not disclosed

Key Observations :

  • Isoxazole vs. Indazole/Thiazolidinone: The isoxazole ring in the target compound may confer distinct electronic properties compared to the indazole (DDU86439) or thiazolidinone () groups. Isoxazole’s lower basicity could reduce nonspecific protein binding, enhancing target selectivity .
  • Thiophene vs.
Pharmacokinetic and Toxicity Profiles
  • Metabolism: Thiophene-containing compounds are prone to sulfoxidation, but the isoxazole-propyl chain may mitigate hepatic clearance compared to DDU86439’s dimethylamino group, which undergoes rapid N-demethylation .
  • Toxicity : Fluorophenyl and perfluoroalkyl derivatives (e.g., ) are associated with bioaccumulation risks, whereas the target compound’s thiophene and isoxazole groups lack persistent fluorinated chains, suggesting a safer profile .

Biological Activity

N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that combines isoxazole and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 3 isoxazol 4 yl propyl 2 thiophen 3 yl acetamide\text{N 3 isoxazol 4 yl propyl 2 thiophen 3 yl acetamide}

Key Properties:

  • Molecular Formula : C12H14N2O2S
  • IUPAC Name : N-[3-(1,2-oxazol-4-yl)propyl]-2-thiophen-3-ylacetamide
  • CAS Number : 1903435-95-9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Isoxazole Ring : Achieved through cyclization reactions under acidic or basic conditions.
  • Formation of the Thiophene Ring : Synthesized via methods like the Paal-Knorr synthesis.
  • Coupling Reaction : The isoxazole and thiophene rings are connected through a propyl chain using appropriate coupling agents.
  • Amidation : The acetamide group is formed by reacting an amine with an acyl chloride or anhydride.

Antimicrobial Activity

Research indicates that compounds containing both isoxazole and thiophene rings exhibit significant antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. It demonstrates the ability to inhibit pro-inflammatory cytokines in cell cultures, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling pathways.
  • DNA Interaction : Potential binding to DNA or RNA could disrupt nucleic acid functions, leading to cell death in rapidly dividing cells.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among its analogs:

Compound NameStructural FeaturesBiological Activity
N-(3-(isoxazol-4-yl)propyl)-2-(furan-3-yl)acetamideFuran ring instead of thiopheneModerate antimicrobial activity
N-(3-(isoxazol-4-yl)propyl)-2-(pyridin-3-yl)acetamidePyridine ringLower anticancer activity compared to thiophene derivative

Case Studies

  • Antimicrobial Efficacy Study :
    A controlled study evaluated the efficacy of this compound against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties .
  • Cytotoxicity Assessment :
    In a study assessing cytotoxicity against lung cancer cells (A549), the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-(isoxazol-4-yl)propyl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves coupling reactions between isoxazole and thiophene precursors. For example, analogous acetamide syntheses use KOH and CS₂ under reflux in ethanol, followed by recrystallization . Optimization includes solvent selection (e.g., ethanol vs. DMF), temperature control (70–80°C), and catalyst screening (e.g., triethylamine). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography or recrystallization. Yield improvements may require stoichiometric adjustments (e.g., 1.2:1 molar ratio of amine to acylating agent).

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of This compound?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H and ¹³C NMR to verify the isoxazole (δ 8.5–9.0 ppm for aromatic protons) and thiophene (δ 6.5–7.5 ppm) moieties . High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Purity Analysis : HPLC with a C18 column and acetonitrile/water gradient (e.g., 60:40 to 90:10 over 20 minutes) detects impurities ≤0.1% . Elemental analysis (C, H, N) ensures stoichiometric accuracy.

Q. How does the presence of the isoxazole and thiophene moieties influence the compound’s physicochemical properties and reactivity?

  • Methodological Answer :

  • Physicochemical Properties : Isoxazole’s electron-deficient nature reduces solubility in polar solvents, while thiophene enhances lipophilicity (logP ~2.5 predicted via computational tools) . Experimental solubility can be determined via shake-flask method in buffers (pH 1–7.4).
  • Reactivity : Thiophene’s sulfur atom may participate in hydrogen bonding or π-π stacking, affecting binding to biological targets. Isoxazole’s nitrogen atoms can act as hydrogen bond acceptors. Stability studies (e.g., under light, heat, or oxidative conditions) are recommended to assess degradation pathways.

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in biological activity data for This compound across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from binding assays (e.g., SPR) with functional assays (e.g., cAMP accumulation for GPCR targets) .
  • Selectivity Profiling : Screen against related receptors/enzymes to rule out off-target effects. For example, GPCR panels can identify cross-reactivity .
  • Assay Conditions : Standardize buffer pH, ionic strength, and cell lines (e.g., HEK293 vs. CHO). Contradictions may arise from differences in membrane permeability or metabolic activity.

Q. How can in silico modeling be utilized to predict the target engagement and pharmacokinetic profile of This compound?

  • Methodological Answer :

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) with GPCR crystal structures (e.g., β-adrenergic receptors) to identify potential binding pockets .
  • ADMET Profiling : Tools like SwissADME predict bioavailability (%F >30%), blood-brain barrier penetration, and CYP450 metabolism. Validate predictions with in vitro microsomal stability assays (e.g., t₁/₂ >60 minutes indicates favorable metabolic stability) .

Q. What are the critical considerations for designing in vivo efficacy studies for this compound, particularly regarding dosing regimens and metabolic stability?

  • Methodological Answer :

  • Dosing Regimens : Conduct pilot PK studies in rodents to determine Cₘₐₓ, t₁/₂, and AUC. For example, a 10 mg/kg intravenous dose with blood sampling at 0, 1, 4, 8, and 24 hours . Adjust oral dosing based on bioavailability.
  • Metabolic Stability : Use LC-MS/MS to identify major metabolites (e.g., oxidation of thiophene or isoxazole rings). If instability is observed, consider prodrug strategies (e.g., esterification of the acetamide group) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for This compound across different studies?

  • Methodological Answer :

  • Standardization : Ensure consistent assay protocols (e.g., ATP concentration in kinase assays) and controls (e.g., reference inhibitors).
  • Data Normalization : Express activity as % inhibition relative to vehicle and positive controls. Replicate experiments across independent labs to confirm reproducibility.
  • Structural Verification : Re-characterize the compound batch used in conflicting studies to rule out degradation or isomerization .

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